4-Ethylphenol

Catalog No.
S588867
CAS No.
123-07-9
M.F
C8H10O
M. Wt
122.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethylphenol

CAS Number

123-07-9

Product Name

4-Ethylphenol

IUPAC Name

4-ethylphenol

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

InChI

InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3

InChI Key

HXDOZKJGKXYMEW-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)O

Solubility

SLIGHTLY SOL IN WATER; SOL IN ALC, ETHER, & BENZENE; SOL IN CARBON DISULFIDE, & ACETONE
In water, 4.90X10+3 mg/l at 25 °C
slightly soluble in water; soluble in oils
very soluble (in ethanol)

Synonyms

(4-Hydroxyphenyl)ethane; (p-Hydroxyphenyl)ethane; 1-Ethyl-4-hydroxybenzene; 4-Ethylphenol; NSC 62012; p-Hydroxyethylbenzene

Canonical SMILES

CCC1=CC=C(C=C1)O
  • Phytophthora spp.: This genus of fungi commonly causes root rot in plants. Research suggests that 4-Ethylphenol exhibits potent antifungal activity against Phytophthora species, potentially playing a crucial role in controlling soil-borne fungal diseases.
  • Brettanomyces: This yeast species can spoil wine and beer by producing off-flavors, including 4-Ethylphenol itself. However, research also indicates that 4-Ethylphenol might possess antifungal properties against Brettanomyces, offering a potential solution to this spoilage issue.

It's important to note that research on 4-Ethylphenol as an antifungal agent is still ongoing. While initial findings are promising, further studies are needed to determine its efficacy and safety in various agricultural and food applications.

Other Scientific Research

Beyond its antifungal properties, 4-Ethylphenol is also being explored in other scientific research areas:

  • Food Science: As mentioned earlier, 4-Ethylphenol is a component of some fermented beverages like wine and beer. Researchers are investigating its impact on the sensory profile of these products and its potential role in influencing consumer preferences.
  • Environmental Science: 4-Ethylphenol can be found in various environmental matrices, including soil and water. Studies are exploring its presence and potential environmental implications, including its biodegradation pathways and interactions with other environmental factors.

4-Ethylphenol is an organic compound with the chemical formula C8H10OC_8H_{10}O. It is classified as a phenolic compound, specifically a 1-hydroxy-4-alkyl benzenoid, characterized by an ethyl group at the para position of the phenolic ring. This compound can be found in various natural products, including wine and beer, where it is produced by the yeast Brettanomyces. At concentrations above 140 μg/L, it contributes to distinctive aromas often described as "barnyard" or "medicinal" in wines, while in certain Belgian beers, it may be considered desirable .

, including:

  • Oxidation: It can be oxidized to form 4-vinylphenol and other derivatives. The enzyme 4-ethylphenol methylenehydroxylase catalyzes its biotransformation into various products, including hydroxylated compounds .
  • Degradation: In microbial environments, such as in soil or fermentation processes, it can be degraded by microorganisms like Pseudomonas putida, leading to the formation of simpler phenolic compounds .

The biological activity of 4-ethylphenol includes:

  • Toxicity: It has been identified as a potentially toxic compound capable of causing respiratory distress and cardiovascular issues. In high concentrations, it may lead to severe health effects such as shock and coma .
  • Metabolism: In humans and other organisms, it is metabolized through various pathways, contributing to its presence in foods like coffee and beer .

4-Ethylphenol has various applications:

  • Flavoring Agent: It is used in food products for its flavor profile, particularly in soy sauce and fermented beverages .
  • Indicator of Microbial Activity: In winemaking, its concentration is used as an indicator of Brettanomyces activity, which can affect wine quality .
  • Industrial Use: It serves as a precursor for phenolic resins and other industrial chemicals .

Studies have explored the interactions of 4-ethylphenol with various biological systems:

  • Microbial Interactions: Research indicates that it can affect microbial populations in fermentation processes, influencing flavor profiles and spoilage potential in beverages .
  • Toxicological Studies: Investigations into its toxic effects highlight its potential risks when present in high concentrations in food products or environmental samples .

Several compounds share structural similarities with 4-ethylphenol. Here are some notable examples:

Compound NameChemical FormulaUnique Features
4-MethylphenolC7H8OC_7H_8OUsed as a disinfectant; lower toxicity than 4-ethylphenol.
4-IsopropylphenolC10H14OC_10H_{14}OHigher molecular weight; used in resin production.
4-VinylphenolC8H8OC_8H{8}OPrecursor to 4-ethylphenol; more reactive due to vinyl group.
2-EthylphenolC8H10OC_8H_{10}OSimilar structure but different position of ethyl group; less common.

The uniqueness of 4-ethylphenol lies in its specific biological activity and flavor profile contributions, particularly in fermented products like wine and beer. Its role as both a flavor compound and a potential indicator of microbial activity distinguishes it from its structural analogs.

Physical Description

Liquid
Colorless or white solid; Yellows upon exposure to light; [HSDB]
Solid
Colourless needle like crystals, powerful, woody phenolic, medicinal, yet rather sweet odou

Color/Form

COLORLESS OR WHITE NEEDLES; TEND TO YELLOW ON EXPOSURE TO LIGHT

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

122.073164938 g/mol

Monoisotopic Mass

122.073164938 g/mol

Boiling Point

217.9 °C
218.00 to 219.00 °C. @ 760.00 mm Hg

Flash Point

104 °C
219 °F (104 °C) (Open Cup)

Heavy Atom Count

9

Taste

SWEET SMOKEY

Density

1.011 @ 20 °C

LogP

2.58 (LogP)
Log Kow = 2.58

Odor

POWERFUL WOODY-PHENOLIC, YET SOMEWHAT SWEET
MEDICINAL, PHENOLIC

Melting Point

46 °C
44.00 to 46.00 °C. @ 760.00 mm Hg

UNII

AGG7E6G0ZC

Related CAS

152399-67-2
19277-91-9 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 1754 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 1754 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 1749 of 1754 companies with hazard statement code(s):;
H314 (92.11%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (77.99%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

THE MIN INHIBITORY CONCN (MIC) OF 4-ETHYLPHENOL AGAINST ESCHERICHIA COLI WAS 695 UG/ML. 4-ETHYLPHENOL CAUSES AN INCR IN THE PERMEABILITY OF THE CELL MEMBRANE TO MOLECULES SMALLER THAN TRICARBOXYLIC ACID CYCLE INTERMEDIATES, RESULTING IN AN APPARENT UNCOUPLING EFFECT.

Vapor Pressure

0.03 [mmHg]
0.0372 mm Hg at 25 °C.

Pictograms

Corrosive

Other CAS

29471-88-3
123-07-9

Absorption Distribution and Excretion

DATA OBTAINED FROM MEASUREMENTS OF DESORPTION OF PHENOLIC CMPD FROM HUMAN STRATUM CORNEUM WERE TREATED TO GIVE ESTIMATES OF STRATUM CORNEUM-H20 PARTITION COEFFICIENTS AND OF THE RELATIVE DIFFUSION COEFFICIENTS OF PHENOLIC CMPD IN STRATUM CORNEUM.

Metabolism Metabolites

FROM A DOSE OF 100 MG/KG /ETHYLBENZENE/ ADMIN ORALLY TO RAT... URINARY METABOLITES P-ETHYLPHENOL...ABOUT 0.3%, & SMALLER QUANTITIES OF 1- & 2-PHENYLETHANOL...
YIELDS P-ETHYLANISOLE IN THE GUINEA PIG. /FROM TABLE/
4-Ethylphenol has known human metabolites that include (2S,3S,4S,5R)-6-(4-ethylphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

4-Ethylphenol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

BY CATALYTIC REACTION BETWEEN PHENOL & ETHYLENE OR ETHANOL; BY HEATING 8-CHLORO-3-ETHYLBENZENE WITH SODIUM HYDROXIDE IN THE PRESENCE OF COPPER POWDER.
A mixture of m-ethylphenol and p-ethylphenol is produced from low temperature tar using the coalite process.
4-Ethylphenol is produced industrially by sulfonation of ethylbenzene under mild (kinetically controlled) conditions and subsequent alkali fusion of the 4-ethylbenzenesulfonic acid obtained.

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
All Other Basic Organic Chemical Manufacturing
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Phenol, 4-ethyl-: ACTIVE
Phenol, 3(or 4)-ethyl-: INACTIVE
/SYNTHETIC FLAVORS/ BAKED GOODS 0.20 PPM; MARGARINE 0.20 PPM.
FLAVORS USEFUL IN: SMOKE FLAVORS.
FIFTEEN CMPD STRUCTURALLY RELATED TO P-CRESOL, AN OVIPOSITION ATTRACTANT OF AEDES TRISERIATUS WERE TESTED ON THIS SPECIES. ATTRACTANT ACTIVITY WAS SHOWN BY P-ETHYLPHENOL.
FEMA NUMBER 3156

Analytic Laboratory Methods

GAS CHROMATOGRAPHY WITH WALL-COATED OPEN TUBULAR GLASS CAPILLARY COLUMNS HAS BECOME WIDELY USED FOR ANALYSIS OF PHENOLS & DERIVATIVES OCCURRING IN CIGARETTE SMOKE CONDENSATES, TOBACCO PYROLYZATES OR THEIR FRACTIONS.
A SIMPLE & RAPID GAS-LIQ-SOLID CHROMATOGRAPHIC METHOD FOR DETERMINATION OF TRACE CONCN (AT PPB LEVELS) OF 11 PHENOLS IN AIR WAS DEVELOPED. THE METHOD WAS APPLIED TO SPECIMENS OF AMBIENT AIR NEAR A PHENOLIC RESIN FACTORY & OF URBAN AIR IN NAGOYA AREA OF JAPAN.
THE SEPARATION OF 13 ISOMERIC ALKYLPHENOLS WAS STUDIED BY HIGH-PERFORMANCE LIQ, GAS-LIQ & HIGH-PERFORMANCE THIN-LAYER CHROMATOGRAPHIC TECHNIQUES. THE SEPARATION OF THE ISOMERIC ALKYLPHENOLS IS PROBABLY DEPENDENT ON THE ADSORPTION, THE POLARITY OF THE SOLVENT SYSTEMS & THE CONCN OF THE CMPD WHEN USING HIGH PRESSURE LIQ CHROMATOGRAPHIC TECHNIQUE.
TRACES OF PHENOLS IN AUTO EXHAUST & TOBACCO SMOKE WERE COLLECTED BY USING A FRITTED BUBBLER WITH 10 ML OF 0.12% SODIUM HYDROXIDE SOLN AND DETERMINED BY REVERSED-PHASE HIGH-PERFORMANCE LIQ CHROMATOGRAPHY VIA DERIVATIZATION WITH P-NITROBENZENEDIAZONIUM TETRAFLUOROBORATE IN AQ MEDIUM AT PH 11.5. THE DETECTION LIMITS OF PHENOLS WERE 0.05-2.0 NG.
For more Analytic Laboratory Methods (Complete) data for 4-ETHYLPHENOL (7 total), please visit the HSDB record page.

Interactions

VITILIGO MAY BE DUE TO INHIBITION OF MELANOGENESIS BY PHENOLIC DEGRADATION PRODUCTS PRODUCED IN VIVO. P-ETHYLPHENOL WAS ACTIVE IN INHIBITING PIGMENT FORMATION FROM DOPA BY HUMAN & GUINEA PIG SKIN IN VITRO.

Dates

Modify: 2023-08-15

Explore Compound Types